Ethyl 2-bromo-4-chloronicotinate
Overview
Description
Ethyl 2-bromo-4-chloronicotinate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-chloronicotinate can be synthesized through various methods. One common approach involves the bromination and chlorination of ethyl nicotinate. The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and chlorination processes. These reactions are often carried out in specialized reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Coupling reactions produce biaryl compounds, which are important intermediates in pharmaceutical synthesis.
Scientific Research Applications
Ethyl 2-bromo-4-chloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers explore its potential as a precursor for bioactive compounds.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-chloronicotinate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and chlorine substituents, which influence its behavior in substitution and coupling reactions. The molecular targets and pathways involved vary based on the context of its use in chemical reactions or as a precursor in pharmaceutical research.
Comparison with Similar Compounds
Ethyl 2-bromo-4-chloronicotinate can be compared with other halogenated nicotinates, such as:
- Ethyl 2-bromo-4-fluoronicotinate
- Ethyl 2-chloro-4-bromonicotinate
- Mthis compound
Uniqueness: The unique combination of bromine and chlorine substituents in this compound imparts distinct reactivity patterns, making it a valuable intermediate in various synthetic pathways. Its specific substitution pattern allows for selective reactions that are not easily achievable with other halogenated nicotinates.
Properties
IUPAC Name |
ethyl 2-bromo-4-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSVIFKDORWTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256561-52-0 | |
Record name | ethyl 2-bromo-4-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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